molecular formula C6H9NOS B1529268 3-(Isothiocyanatomethyl)oxolane CAS No. 1341206-58-3

3-(Isothiocyanatomethyl)oxolane

Cat. No. B1529268
CAS RN: 1341206-58-3
M. Wt: 143.21 g/mol
InChI Key: NIVJYFSASBKLNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Isothiocyanatomethyl)oxolane is a chemical compound with the CAS Number: 1341206-58-3 . It has a molecular weight of 143.21 .


Molecular Structure Analysis

The molecular structure of 3-(Isothiocyanatomethyl)oxolane consists of 18 bonds in total, including 9 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 five-membered ring, 1 isothiocyanate (aliphatic), 1 ether (aliphatic), and 1 Oxolane . The InChI key is NIVJYFSASBKLNY-UHFFFAOYSA-N .

It contains a total of 18 atoms; 9 Hydrogen atoms, 6 Carbon atoms, 1 Nitrogen atom, 1 Oxygen atom, and 1 Sulfur atom .

Scientific Research Applications

Synthesis of 1,3-Oxathiolane-2-imine Derivatives

The formation of 1,3-oxathiolane-2-imine derivatives through isocyanide-based multicomponent reactions demonstrates a significant application of 3-(Isothiocyanatomethyl)oxolane. This synthesis employs the adduct of isocyanide and elemental sulfur as the isothiocyanate source in reaction with oxirane, optimized under specific conditions to accommodate various isocyanides and oxiranes, showcasing the compound's versatility in creating structurally diverse molecules (Samzadeh‐Kermani & Zamenraz, 2017).

Molecular Structure and Linkage Isomerization

The study of isothiocyanato(3-thiapentane-1,5-dithiolato)oxorhenium(V) complex highlights the intricate behavior of 3-(Isothiocyanatomethyl)oxolane derivatives in terms of molecular structure and linkage isomerization. The research reveals two isomers formed during synthesis, characterized by X-ray crystallography and IR spectroscopy, further elucidating the dynamic equilibrium between these isomers in various solvents. This application provides insight into the compound's structural versatility and reactivity (Chowdhury et al., 2006).

Catalytic Reactions and Ring-Closing Reactions

The catalytic enantioselective ring-opening and ring-closing reactions of 3-Isothiocyanato oxindoles, including derivatives of 3-(Isothiocyanatomethyl)oxolane, showcase another research application. These reactions, mediated by a magnesium catalyst, lead to the formation of polycyclic frameworks and modified amino acids, peptides, and bifunctional organocatalysts, demonstrating the compound's role in facilitating complex synthesis processes (Wang et al., 2015).

Radical Ions Detection by Mass Spectrometry

Investigations into the structural characterization of 3-isothiocyanato oxindoles through electrospray ionization mass spectrometry (ESI-MS) reveal the detection of unexpected radical ions. This study underscores the compound's unique reactivity and provides a basis for further development of its functions in chemical analysis and synthesis (Hou et al., 2013).

Asymmetric Cycloaddition Reactions

The use of 3-isothiocyanato oxindoles in asymmetric formal [3+2] cycloaddition reactions highlights their role as powerful precursors for the synthesis of enantio-enriched spirooxindoles. This application is pivotal in the development of structurally diverse molecules with high stereochemical precision, illustrating the compound's importance in organic synthesis (Tan et al., 2022).

properties

IUPAC Name

3-(isothiocyanatomethyl)oxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NOS/c9-5-7-3-6-1-2-8-4-6/h6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIVJYFSASBKLNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Isothiocyanatomethyl)oxolane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Isothiocyanatomethyl)oxolane
Reactant of Route 2
Reactant of Route 2
3-(Isothiocyanatomethyl)oxolane
Reactant of Route 3
Reactant of Route 3
3-(Isothiocyanatomethyl)oxolane
Reactant of Route 4
Reactant of Route 4
3-(Isothiocyanatomethyl)oxolane
Reactant of Route 5
Reactant of Route 5
3-(Isothiocyanatomethyl)oxolane
Reactant of Route 6
Reactant of Route 6
3-(Isothiocyanatomethyl)oxolane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.